11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Description
The compound appears to contain a chromen-2-one moiety, which is a type of oxygen-containing heterocycle . Chromen-2-one derivatives are found in nature and have been studied for their various biological activities, including anti-HIV, anticancer, antimicrobial, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Structure Analysis
The compound’s structure can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the types of atoms in the compound and their connectivity.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally . Spectroscopic techniques like NMR can provide information about the compound’s chemical structure .Mechanism of Action
Mode of Action
Based on its structural similarity to coumarin derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Coumarin derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Given the compound’s structural similarity to coumarin derivatives, it may exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
11-[(7-hydroxy-2-oxo-3-phenylchromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-24-10-9-19-12-21(18-5-2-1-3-6-18)27(32)33-26(19)22(24)16-28-13-17-11-20(15-28)23-7-4-8-25(31)29(23)14-17/h1-10,12,17,20,30H,11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWNRTZFBOALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC5=C4OC(=O)C(=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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